molecular formula C11H11NO3 B8188409 7-Hydroxy-indolizine-3-carboxylic acid ethyl ester

7-Hydroxy-indolizine-3-carboxylic acid ethyl ester

Cat. No.: B8188409
M. Wt: 205.21 g/mol
InChI Key: GDRWBLIKKFJECI-UHFFFAOYSA-N
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Description

7-Hydroxy-indolizine-3-carboxylic acid ethyl ester is a heterocyclic organic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the hydroxy group at the 7th position and the carboxylic acid ethyl ester group at the 3rd position makes this compound particularly interesting for chemical research and applications.

Properties

IUPAC Name

ethyl 7-hydroxyindolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)10-4-3-8-7-9(13)5-6-12(8)10/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRWBLIKKFJECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-indolizine-3-carboxylic acid ethyl ester typically involves the cyclization of suitable precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further modified to introduce the hydroxy and carboxylic acid ethyl ester groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-indolizine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid ethyl ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indolizine ring, particularly at positions 2 and 5.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 7-oxo-indolizine-3-carboxylic acid ethyl ester, while reduction of the carboxylic acid ethyl ester group can produce 7-hydroxy-indolizine-3-methanol .

Scientific Research Applications

7-Hydroxy-indolizine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indolizine derivatives and is used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-Hydroxy-indolizine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity to its targets. The indolizine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-indolizine-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the indolizine ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxy and carboxylic acid ethyl ester groups makes it a versatile compound for various research and industrial applications .

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